molecular formula C14H9Cl3N2O2S B3526315 1-(1,3-Benzodioxol-5-yl)-3-(2,4,5-trichlorophenyl)thiourea

1-(1,3-Benzodioxol-5-yl)-3-(2,4,5-trichlorophenyl)thiourea

Cat. No.: B3526315
M. Wt: 375.7 g/mol
InChI Key: DLULGHMUKCNHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-yl)-3-(2,4,5-trichlorophenyl)thiourea is an organic compound that features a thiourea group attached to a benzodioxole and a trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(2,4,5-trichlorophenyl)thiourea typically involves the reaction of 1,3-benzodioxole-5-amine with 2,4,5-trichlorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-3-(2,4,5-trichlorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-(2,4,5-trichlorophenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(2,4,5-trichlorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. The benzodioxole and trichlorophenyl groups can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-yl)-3-(2,4,5-trichlorophenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-(1,3-Benzodioxol-5-yl)-3-phenylthiourea: Lacks the trichlorophenyl group, which may result in different biological activities.

    1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)thiourea: Contains a single chlorine atom, which may influence its reactivity and interactions.

    1-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenyl)thiourea: Has two chlorine atoms, which may affect its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical reactivity and biological activities compared to other similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2,4,5-trichlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2O2S/c15-8-4-10(17)11(5-9(8)16)19-14(22)18-7-1-2-12-13(3-7)21-6-20-12/h1-5H,6H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLULGHMUKCNHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=S)NC3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzodioxol-5-yl)-3-(2,4,5-trichlorophenyl)thiourea
Reactant of Route 2
Reactant of Route 2
1-(1,3-Benzodioxol-5-yl)-3-(2,4,5-trichlorophenyl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(1,3-Benzodioxol-5-yl)-3-(2,4,5-trichlorophenyl)thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(1,3-Benzodioxol-5-yl)-3-(2,4,5-trichlorophenyl)thiourea
Reactant of Route 5
Reactant of Route 5
1-(1,3-Benzodioxol-5-yl)-3-(2,4,5-trichlorophenyl)thiourea
Reactant of Route 6
Reactant of Route 6
1-(1,3-Benzodioxol-5-yl)-3-(2,4,5-trichlorophenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.